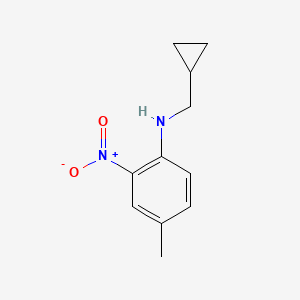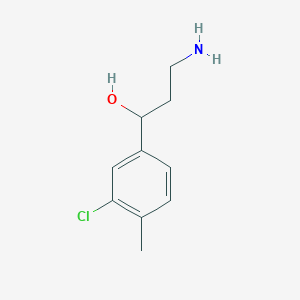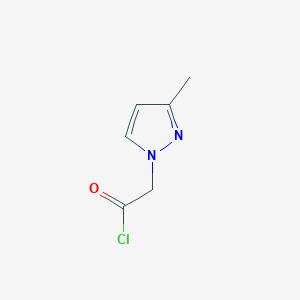![molecular formula C10H14N4O B13237948 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B13237948.png)
4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core fused with a morpholine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine core.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Morpholine in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring or the pyrrolo[2,3-d]pyrimidine core.
Applications De Recherche Scientifique
4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing its activation. This inhibition disrupts downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also act as kinase inhibitors and have shown potent activity against various cancer cell lines.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These derivatives have been developed as multi-targeted kinase inhibitors with enhanced potency and selectivity.
Uniqueness
4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the pyrrolo[2,3-d]pyrimidine core and the morpholine ring allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for scientific research and therapeutic development.
Propriétés
Formule moléculaire |
C10H14N4O |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
4-(6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C10H14N4O/c1-2-11-9-8(1)10(13-7-12-9)14-3-5-15-6-4-14/h7H,1-6H2,(H,11,12,13) |
Clé InChI |
ATGRYTIHDSXDSF-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C(=NC=N2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


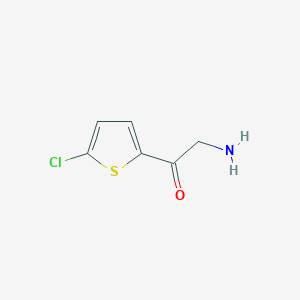
![2-[(Tert-butylamino)methyl]-5-methoxyphenol](/img/structure/B13237878.png)

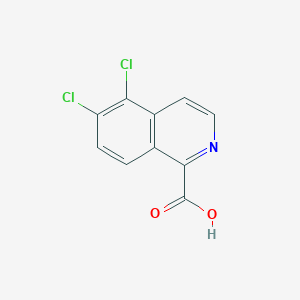
![Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13237903.png)
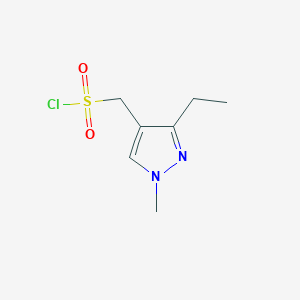

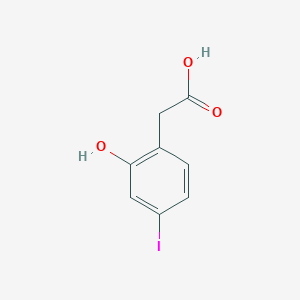
![[(3-Methoxycyclobutyl)methyl]dimethylamine](/img/structure/B13237926.png)

